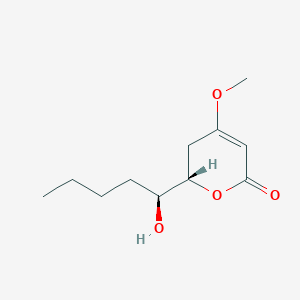
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione, also known as Mifepristone, is a synthetic steroid compound that has been widely used in scientific research. It was first synthesized in 1980 and has since become an important tool in the study of reproductive biology, endocrinology, and oncology.
Mecanismo De Acción
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione acts as an antagonist of the progesterone receptor, which means that it blocks the action of progesterone. It also has partial agonist activity at the glucocorticoid receptor, which makes it useful in the treatment of conditions such as Cushing's syndrome. In addition, it has been shown to have anti-inflammatory and immunosuppressive effects.
Biochemical and Physiological Effects:
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has a number of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in a variety of cell types, including cancer cells. It also inhibits the growth of cancer cells by blocking the action of progesterone. In addition, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has several advantages for lab experiments. It is a well-characterized compound that is readily available and easy to synthesize. It has a high affinity for the progesterone receptor and is highly selective in its binding. However, there are also some limitations to its use. It has a relatively short half-life in vivo, which means that it may need to be administered frequently in experiments. In addition, it has some off-target effects, such as partial agonist activity at the glucocorticoid receptor.
Direcciones Futuras
There are several future directions for research on mifepristone. One area of interest is its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. It has also been proposed as a potential treatment for Alzheimer's disease, due to its anti-inflammatory and neuroprotective effects. In addition, there is ongoing research into the development of new SPRMs that are more selective and have fewer off-target effects than mifepristone.
Conclusion:
In conclusion, mifepristone is a synthetic steroid compound that has been widely used in scientific research. It acts as an antagonist of the progesterone receptor and has a wide range of applications in the study of reproductive biology, endocrinology, and oncology. It has several advantages for lab experiments, but also has some limitations. There are several future directions for research on mifepristone, including its potential use in the treatment of autoimmune diseases and Alzheimer's disease.
Métodos De Síntesis
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione is synthesized from a precursor compound, 16-dehydropregnenolone acetate, through a series of chemical reactions. The synthesis involves the addition of a methylene group to the 16th carbon atom of the steroid nucleus, followed by the oxidation of the hydroxyl group at the 17th position to a ketone group. The final step involves the reduction of the double bond between the 9th and 11th carbon atoms.
Aplicaciones Científicas De Investigación
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione has a wide range of applications in scientific research. One of its main uses is as a selective progesterone receptor modulator (SPRM). It binds to the progesterone receptor and blocks its activity, which makes it useful in the study of reproductive biology and endocrinology. It has also been used in the treatment of conditions such as endometriosis, uterine fibroids, and breast cancer.
Propiedades
Número CAS |
19683-23-9 |
|---|---|
Nombre del producto |
16-Methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione |
Fórmula molecular |
C22H26O3 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
(8S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-16-methylidene-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H26O3/c1-13-11-19-17-6-5-15-12-16(24)7-9-20(15,3)18(17)8-10-21(19,4)22(13,25)14(2)23/h7-9,12,17,19,25H,1,5-6,10-11H2,2-4H3/t17-,19+,20+,21+,22+/m1/s1 |
Clave InChI |
DYQRAHCJWPSDRS-AMGKQAFBSA-N |
SMILES isomérico |
CC(=O)[C@]1(C(=C)C[C@@H]2[C@@]1(CC=C3[C@H]2CCC4=CC(=O)C=C[C@@]43C)C)O |
SMILES |
CC(=O)C1(C(=C)CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |
SMILES canónico |
CC(=O)C1(C(=C)CC2C1(CC=C3C2CCC4=CC(=O)C=CC43C)C)O |
Sinónimos |
16-methylene-17-HPTD 16-methylene-17-hydroxypregna-1,4,9(11)-triene-3,20-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



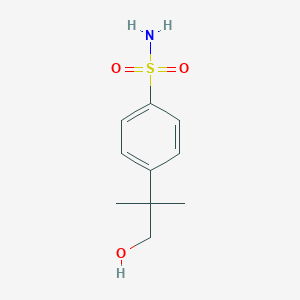


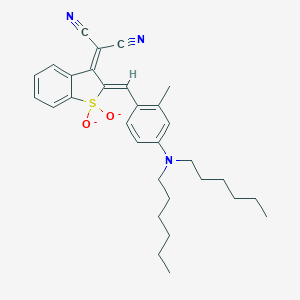

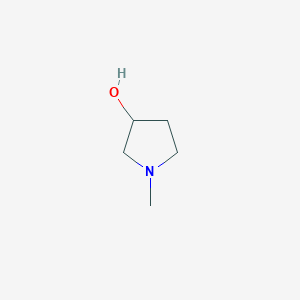
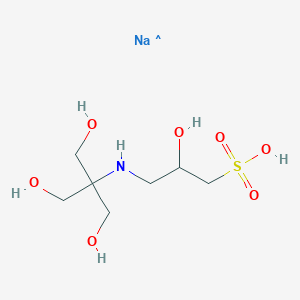
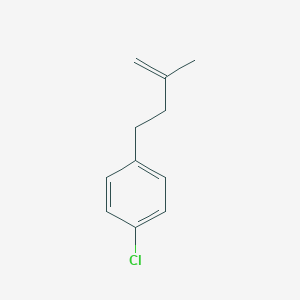
![3-[2-(4-Aminophenyl)ethyl]-8-[4-(4-fluorophenyl)-4-oxobutyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22942.png)

